molecular formula C10H16ClNO B13243406 3-((5-Methylfuran-2-yl)methyl)pyrrolidine hydrochloride

3-((5-Methylfuran-2-yl)methyl)pyrrolidine hydrochloride

Cat. No.: B13243406
M. Wt: 201.69 g/mol
InChI Key: UBRCQENGVJIJOY-UHFFFAOYSA-N
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Description

3-((5-Methylfuran-2-yl)methyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C9H14ClNO and a molecular weight of 187.67 g/mol. It is a useful research chemical compound, often employed in various scientific studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Methylfuran-2-yl)methyl)pyrrolidine hydrochloride typically involves the reaction of 5-methylfuran-2-carbaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-((5-Methylfuran-2-yl)methyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form different pyrrolidine derivatives.

    Substitution: The methyl group on the furan ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various furan and pyrrolidine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

3-((5-Methylfuran-2-yl)methyl)pyrrolidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Employed in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-((5-Methylfuran-2-yl)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-((5-Methylfuran-2-yl)methyl)-1H-pyrrole: Similar in structure but with a pyrrole ring instead of a pyrrolidine ring.

    5-Methylfuran-2-carbaldehyde: A precursor in the synthesis of 3-((5-Methylfuran-2-yl)methyl)pyrrolidine hydrochloride.

Uniqueness

This compound is unique due to its specific combination of a furan ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

3-[(5-methylfuran-2-yl)methyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-8-2-3-10(12-8)6-9-4-5-11-7-9;/h2-3,9,11H,4-7H2,1H3;1H

InChI Key

UBRCQENGVJIJOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CC2CCNC2.Cl

Origin of Product

United States

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